Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The tert-butyl group is a common protecting group in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the thiazole ring. The tert-butyl group could be introduced as a protecting group during the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and thiazole rings. The nitrogen in the pyrrolidine ring could act as a nucleophile, while the sulfur in the thiazole ring could contribute to its electrophilic character .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings, as well as the tert-butyl group. For example, the compound might have a relatively high boiling point due to the presence of the rings, and it might be relatively nonpolar due to the presence of the tert-butyl group .Scientific Research Applications
Synthesis and Characterization
This compound is often involved in the synthesis of complex molecules due to its reactive functional groups. For instance, studies have demonstrated its use in the synthesis of novel chiral nitronyl nitroxyl radicals, which have been evaluated for their cytotoxic and radioprotective effects in biological systems. These radicals show potential in developing new radioprotectors, highlighting the compound's role in advancing radioprotection research (X. Qin, G. Ding, Xiao-wu Wang, Juan Tan, G. Guo, Xiao-li Sun, 2009).
Chemical Transformations
Research also explores the compound's chemical transformations, leading to the creation of diverse molecular structures. For example, it has been utilized in reactions yielding substituted pyrroles, which serve as precursors for various bioactive molecules, including prodigiosin analogs. This demonstrates its application in constructing complex heterocyclic systems, which are crucial in drug development and synthetic chemistry (H. Wasserman, Mingde Xia, Jianji Wang, A. K. Petersen, Michael R. Jorgensen, Patricia Power, J. Parr, 2004).
Advanced Material Synthesis
In the field of materials science, derivatives of this compound have been synthesized and characterized for their potential applications in new materials. These materials could have applications ranging from electronics to photonics, showcasing the compound's versatility beyond biological systems.
Enantioselective Synthesis
The compound's framework is also pivotal in enantioselective synthesis, which is fundamental in creating chiral molecules with high purity. This aspect is particularly important in pharmaceutical synthesis, where the chirality of drug molecules can significantly affect their pharmacological properties (John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005).
Future Directions
Properties
IUPAC Name |
tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10-15-11(9-20-10)8-18-12-5-6-16(7-12)13(17)19-14(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJVAGRGWHYMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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